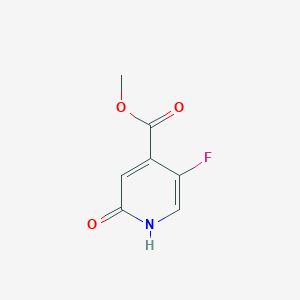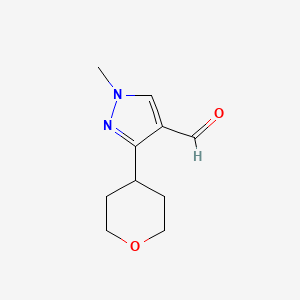
ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that ensure high yield and purity. For instance, a practical and easily scalable synthesis method includes the use of water and triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrocarbons. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学研究应用
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism by which ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
相似化合物的比较
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
1,2,4-Triazole-containing compounds: These compounds are widely used in pharmaceuticals for their diverse biological activities.
Indole derivatives: Known for their antiviral and anticancer properties.
属性
分子式 |
C12H13NO5S |
|---|---|
分子量 |
283.30 g/mol |
IUPAC 名称 |
ethyl 4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)13(2)8-6-4-5-7-9(8)19(10,16)17/h4-7,10H,3H2,1-2H3 |
InChI 键 |
LQELNOFVYWOPAD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)N(C2=CC=CC=C2S1(=O)=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15051962.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
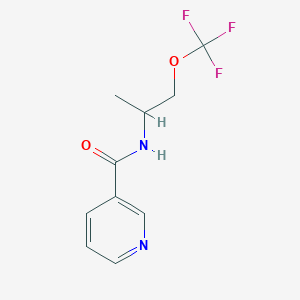
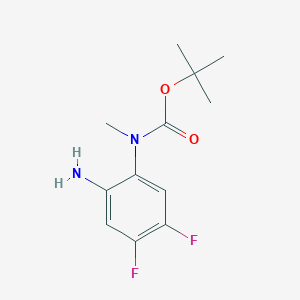
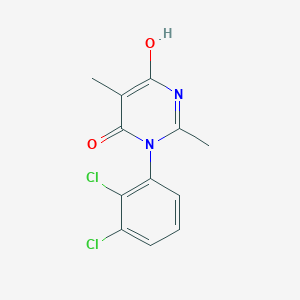
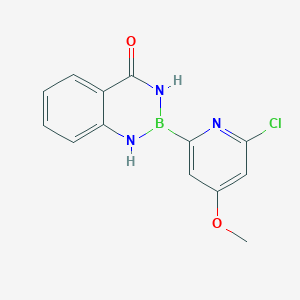
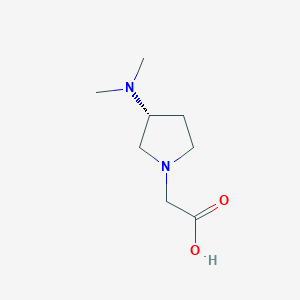
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)

